molecular formula C8H11Cl3N2O B6179422 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride CAS No. 2624138-63-0

6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride

Cat. No. B6179422
CAS RN: 2624138-63-0
M. Wt: 257.5
InChI Key:
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Description

6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride (6-Cl-PPD) is an important compound in the field of pharmaceuticals, with a wide range of applications in the medical sciences. It is a synthetic, halogenated heterocyclic compound that has been used in many laboratory experiments, and has been studied extensively by scientists.

Scientific Research Applications

6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride has been widely used in the field of pharmaceuticals, and has been studied extensively by scientists. It has been used as a starting material for the synthesis of several drugs, such as the antiepileptic drug levetiracetam, and the anti-inflammatory drug meloxicam. It has also been used in the synthesis of other compounds, such as the antifungal agent miconazole, and the anti-tumor agent panobinostat. Additionally, 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride has been used in the synthesis of several other compounds, such as the antihistamine cetirizine, and the anti-diabetic agent glimepiride.

Mechanism of Action

The mechanism of action of 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride is still not fully understood. However, it is believed that the compound binds to specific receptors in the body, which in turn activates certain pathways involved in the regulation of various physiological processes. Additionally, 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride is thought to interact with other molecules, such as enzymes, to produce certain biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride have been studied extensively. Studies have shown that the compound is able to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride has been shown to reduce the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride in laboratory experiments include its relatively low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with care. Additionally, it is not soluble in water, and therefore must be dissolved in an organic solvent for use in experiments.

Future Directions

The potential future directions for 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted into the toxicity of the compound, as well as its potential interactions with other drugs. Additionally, further research could be conducted into the synthesis of the compound and its potential applications in the pharmaceutical industry. Finally, further research could be conducted into the use of 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride as a starting material for the synthesis of other compounds.

Synthesis Methods

6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride is synthesized by reacting 2-chloro-6-methylpyridine-3-carboxaldehyde with 2-amino-3-methylpyridine in the presence of potassium carbonate, followed by addition of hydrochloric acid. The reaction occurs in two steps, and the product is purified by recrystallization in ethanol. The synthesis of 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride has been reported to be a simple and efficient process, with yields of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride involves the reaction of 2-chlorobenzoyl chloride with 2-aminopyridine to form 6-chloro-2-(2-pyridyl)benzoyl chloride. This intermediate is then reacted with ethylene oxide to form 6-chloro-2-(2-pyridyl)benzoyloxirane, which is further reacted with hydroxylamine hydrochloride to form 6-chloro-2-(2-pyridyl)benzoylhydroxylamine. The final step involves the reaction of this intermediate with sodium methoxide and formaldehyde to form 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride.", "Starting Materials": [ "2-chlorobenzoyl chloride", "2-aminopyridine", "ethylene oxide", "hydroxylamine hydrochloride", "sodium methoxide", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-chlorobenzoyl chloride is reacted with 2-aminopyridine in the presence of hydrochloric acid to form 6-chloro-2-(2-pyridyl)benzoyl chloride.", "Step 2: 6-chloro-2-(2-pyridyl)benzoyl chloride is reacted with ethylene oxide in the presence of sodium hydroxide to form 6-chloro-2-(2-pyridyl)benzoyloxirane.", "Step 3: 6-chloro-2-(2-pyridyl)benzoyloxirane is reacted with hydroxylamine hydrochloride in the presence of diethyl ether to form 6-chloro-2-(2-pyridyl)benzoylhydroxylamine.", "Step 4: 6-chloro-2-(2-pyridyl)benzoylhydroxylamine is reacted with sodium methoxide and formaldehyde in the presence of water to form 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride." ] }

CAS RN

2624138-63-0

Product Name

6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride

Molecular Formula

C8H11Cl3N2O

Molecular Weight

257.5

Purity

95

Origin of Product

United States

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